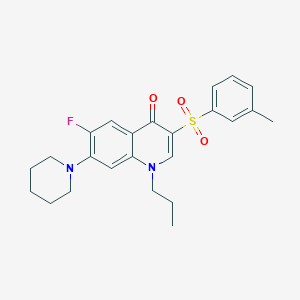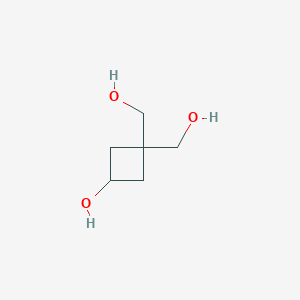
6-fluoro-7-(piperidin-1-yl)-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-7-(piperidin-1-yl)-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has shown potential for scientific research. This compound belongs to the class of quinolones and has been synthesized using various methods.
Applications De Recherche Scientifique
Antibacterial Efficacy and Molecular Structure Relationships : Fluoroquinolones demonstrate significant potential as antibacterial agents. Structural features of these compounds, such as a halogen at the 8-position and an alkylated pyrrolidine or piperazine at C7, have been found to enhance antibacterial effectiveness. Some compounds in this class have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as certain drug-resistant strains (Domagala, 1994).
Antimycobacterial Activities : Certain derivatives of this compound have exhibited potent in vitro and in vivo antimycobacterial activities. For instance, specific derivatives have shown higher potency than standard drugs like isoniazid against Mycobacterium tuberculosis, including multi-drug resistant strains (Dinakaran et al., 2008).
Antimicrobial Potential and Molecular Docking : Synthesis of specific derivatives of this compound has been proposed due to their potential as antimicrobial and antiviral drugs. Molecular docking studies predict their biological activity, suggesting their use in combating microbial infections (Vaksler et al., 2023).
Synthesis and Antibacterial Activity : Several studies have focused on the synthesis of fluoroquinolone derivatives, demonstrating significant in vitro antibacterial activity against various bacterial strains. These compounds have been shown to be effective against bacteria such as Escherichia coli and Staphylococcus aureus (Rameshkumar et al., 2003).
Photochemical Properties : The photochemical behaviors of fluoroquinolones, including derivatives of the mentioned compound, have been studied, revealing insights into their stability and reactions under light exposure. This understanding is crucial for their safe and effective use as therapeutic agents (Mella et al., 2001).
Antitubercular Activity : Some fluoroquinolones have been evaluated for their antitubercular activity, demonstrating varying degrees of efficacy against Mycobacterium tuberculosis. The structure-activity relationships of these compounds provide insights into their potential as therapeutic agents for tuberculosis (Shindikar & Viswanathan, 2007).
Propriétés
IUPAC Name |
6-fluoro-3-(3-methylphenyl)sulfonyl-7-piperidin-1-yl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-3-10-27-16-23(31(29,30)18-9-7-8-17(2)13-18)24(28)19-14-20(25)22(15-21(19)27)26-11-5-4-6-12-26/h7-9,13-16H,3-6,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXMITWEFPGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2931208.png)
![3-Methyl-8-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2931210.png)
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2931212.png)
![Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate](/img/structure/B2931214.png)


![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2931217.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2931218.png)
![6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2931219.png)
![5-(furan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2931222.png)
![7-{[(4-Fluorobenzyl)oxy]methyl}-4-(phenylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2931223.png)
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2931224.png)
